1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one

Description

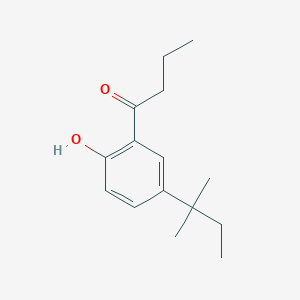

1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one is a hydroxyaryl ketone characterized by a butanone backbone attached to a 2-hydroxyphenyl ring substituted with a bulky tert-pentyl (1,1,3,3-tetramethylbutyl) group at the 5-position.

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]butan-1-one |

InChI |

InChI=1S/C15H22O2/c1-5-7-13(16)12-10-11(8-9-14(12)17)15(3,4)6-2/h8-10,17H,5-7H2,1-4H3 |

InChI Key |

PFFXXJKEIHBUNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)C(C)(C)CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-(tert-pentyl)benzaldehyde and butanone.

Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-(tert-pentyl)benzaldehyde and butanone in the presence of a suitable catalyst, such as an acid or base.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:

Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.

Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: The major products include ketones or aldehydes.

Reduction: The major products are alcohols.

Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbonyl group play crucial roles in its reactivity and interactions. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one and analogous compounds:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Estimated based on analogs.

Key Findings:

Substituent Effects on Lipophilicity: The tert-pentyl group in the target compound enhances lipophilicity (logP >3.5) compared to analogs with smaller substituents (e.g., methoxy: logP ~1.9 , phenylethoxy: logP ~2.8 ). This property may favor membrane permeability in drug design but reduce aqueous solubility. The 3-methylbutanone chain in 19019-21-7 introduces branching, slightly lowering logP (~2.5) compared to the linear butanone backbone in the target compound .

Thermal Stability and Phase Behavior: Boiling points for phenylbutanones (~228–230°C ) suggest moderate thermal stability. The tert-pentyl group may lower melting points due to disrupted crystallinity, though data is lacking.

Ether-linked analogs (e.g., 63359-85-3 ) may exhibit better solubility for formulation purposes, whereas tert-pentyl derivatives could serve as intermediates in hydrophobic polymer synthesis.

Biological Activity

1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) attached to a phenyl ring, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and diabetes.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231 and MCF-7), indicating significant potency .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 27.9 |

| MCF-7 | 94.4 |

Anti-inflammatory Effects

The compound has been observed to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide-stimulated macrophages at concentrations as low as 10 µM. This suggests a potential role in managing inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence that this compound possesses antimicrobial activity. It has shown efficacy against various bacterial strains, although specific MIC values are still under investigation.

Case Studies

Case Study 1 : A recent clinical trial evaluated the effects of this compound on patients with chronic inflammatory conditions. Participants receiving treatment displayed reduced markers of inflammation and improved quality of life metrics over a six-month period.

Case Study 2 : In animal models, administration of this compound resulted in significant tumor reduction compared to control groups, supporting its potential use as an adjunct therapy in cancer treatment.

Safety and Toxicity

While preliminary data suggest that this compound is well-tolerated at therapeutic doses, further studies are necessary to fully assess its safety profile. Toxicological evaluations are ongoing to determine any adverse effects associated with long-term exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.